molecular formula C13H18N2S B5764416 N-cyclopentyl-N'-(3-methylphenyl)thiourea

N-cyclopentyl-N'-(3-methylphenyl)thiourea

Cat. No. B5764416
M. Wt: 234.36 g/mol
InChI Key: OHXAVSRVSPGJAO-UHFFFAOYSA-N
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Description

“N-cyclopentyl-N’-(3-methylphenyl)thiourea” is a type of thiourea derivative. Thioureas and their derivatives are organosulfur compounds that have applications in numerous fields such as organic synthesis and pharmaceutical industries . The general structure of thioureas is (R1R2N)(R3R4N)C=S .

Scientific Research Applications

Glucokinase Activation Inhibitors

N-cyclopentyl-N’-(3-methylphenyl)thiourea and related benzamide derivatives have been investigated as potential glucokinase activation inhibitors . Glucokinase plays a crucial role in glucose homeostasis, and modulating its activity can impact diabetes management. These compounds show promise in regulating blood glucose levels by selectively inhibiting glucokinase activity .

Urease Inhibition

In pharmaceutical chemistry, thiourea derivatives are significant due to their diverse biological activities. N-cyclopentyl-N’-(3-methylphenyl)thiourea hybrids have been explored as urease inhibitors . Urease is an enzyme involved in urea hydrolysis, and inhibiting it can have implications for treating conditions related to urea metabolism .

Coordination Chemistry and Transition Metal Complexes

The ligand properties of N-cyclopentyl-N’-(3-methylphenyl)thiourea have been studied in coordination chemistry. These ligands exhibit interesting coordination behavior toward transition metals . Researchers have explored how substituents influence the configuration and stability of resultant metal complexes .

Anti-Inflammatory Activity

Some benzamide derivatives, including N-cyclopentyl-N’-(3-methylphenyl)thiourea, have shown in vitro anti-inflammatory activity . These compounds could potentially be developed as therapeutic agents for managing inflammatory conditions .

Structural Studies and Crystallography

The crystal structure of N-cyclopentyl-N’-(3-methylphenyl)thiourea has been determined experimentally. It crystallizes in a monoclinic space group, and its molecular structure has been characterized using X-ray crystallography. Such studies provide valuable insights into the compound’s conformation and intermolecular interactions .

Future Directions

Thiourea derivatives have played an exceptional role in almost every branch of chemistry . They have been the subject of extensive study in coordination chemistry and are also known to play a promising role in the fields of material sciences, molecular electronics, molecular recognition, agriculture, biological activities, and pharmaceuticals . Therefore, it can be expected that the research and development of thiourea derivatives, including “N-cyclopentyl-N’-(3-methylphenyl)thiourea”, will continue to be a hot topic in the future.

properties

IUPAC Name

1-cyclopentyl-3-(3-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2S/c1-10-5-4-8-12(9-10)15-13(16)14-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXAVSRVSPGJAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-3-(3-methylphenyl)thiourea

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